N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide
Description
The compound N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide features a furan-2-carboxamide core linked to a 2-oxo-2-phenylethyl scaffold substituted with a 4-chlorophenylsulfanyl group.
Key structural attributes include:
- Furan-2-carboxamide: A planar heterocyclic system that may engage in hydrogen bonding.
- 2-Oxo-2-phenylethyl backbone: Provides rigidity and π-π stacking opportunities.
Properties
Molecular Formula |
C19H14ClNO3S |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)sulfanyl-2-oxo-2-phenylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClNO3S/c20-14-8-10-15(11-9-14)25-19(17(22)13-5-2-1-3-6-13)21-18(23)16-7-4-12-24-16/h1-12,19H,(H,21,23) |
InChI Key |
QXLKMKFUSOOLDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CO2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds. These intermediates are then subjected to further reactions, such as nucleophilic substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may serve as a lead compound for developing new drugs with antimicrobial, antiviral, or anticancer properties.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Chlorophenyl and Sulfanyl/Sulfonyl Groups
Sulfanyl vs. Sulfonyl Derivatives
- Target Compound : The 4-chlorophenylsulfanyl group (C6H4Cl-S-) is a thioether, which is less electron-withdrawing than sulfonyl groups. This may enhance membrane permeability compared to sulfonyl analogs.
- Compound 7k (): Features a 4-chlorophenylsulfonyl group (C6H4Cl-SO2-) attached to a piperidinyl-oxadiazole scaffold.
| Property | Target Compound | Compound 7k |
|---|---|---|
| Substituent | 4-Chlorophenylsulfanyl (S-) | 4-Chlorophenylsulfonyl (SO2-) |
| Molecular Weight | ~390–410 g/mol (estimated) | 535 g/mol |
| Bioactivity Implication | Potential CNS penetration | Higher polarity, lower BBB penetration |
Halogen-Substituted Phenyl Analogs
- para-Chlorofentanyl () : Contains a 4-chlorophenyl group but within a fentanyl-like opioid scaffold. The target compound’s furan-carboxamide core lacks the piperidine-propanamide pharmacophore critical for opioid receptor binding, suggesting divergent therapeutic applications .
- 5-(4-Chlorophenyl)-N-[(1S)-1-cyclohexyl-2-(methylamino)-2-oxoethyl]furan-2-carboxamide (): Shares the furan-carboxamide backbone but incorporates a cyclohexyl-methylamino substituent. This modification likely alters conformational flexibility and target selectivity .
Core Structural Variations: Furan vs. Naphthofuran Derivatives
- Naphtho[2,1-b]furan Derivatives (): Compounds like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate feature a fused naphthofuran system. The extended aromaticity increases molecular weight (e.g., ~350–450 g/mol) and may enhance UV absorption properties, making them suitable for photodynamic applications. In contrast, the target compound’s simpler furan ring may favor synthetic accessibility and metabolic stability .
Pharmacological Analogs: Fentanyl-like Structures
- para-Fluoro Furanyl Fentanyl (): Contains a furan-2-carboxamide group but linked to a piperidinyl-phenylethyl opioid scaffold.
Data Tables
Table 1: Key Structural and Physical Properties
Biological Activity
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an inhibitor of specific enzymatic pathways. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, a carboxamide group, and a chlorophenyl sulfanyl moiety, contributing to its unique pharmacological profile.
This compound primarily functions as an inhibitor of dipeptidyl peptidase I (DPP1), an enzyme implicated in various physiological processes, including immune response and inflammation. Inhibition of DPP1 can lead to reduced activity of other proteolytic enzymes such as neutrophil elastase and cathepsin G, which are involved in inflammatory pathways.
Antiinflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it effectively reduces the secretion of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has demonstrated anticancer activity. Studies have reported that it induces apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. For instance, the compound has shown efficacy against breast cancer cells by downregulating survival signaling pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro Study on DPP1 Inhibition | Demonstrated that the compound significantly reduces DPP1 activity, leading to decreased inflammatory cytokine production in human macrophages. |
| Cancer Cell Line Study | Reported induction of apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent cytotoxicity. |
| Animal Model for COPD | In a murine model of COPD, administration of the compound resulted in reduced airway inflammation and improved lung function metrics compared to controls. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
